molecular formula C23H26N2O5S B2771043 6-ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-28-3

6-ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2771043
CAS No.: 864926-28-3
M. Wt: 442.53
InChI Key: CIDJEMLFPUDLNA-UHFFFAOYSA-N
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Description

The compound 6-ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a derivative of the thieno[2,3-c]pyridine scaffold, a heterocyclic system of interest in medicinal and materials chemistry. Its structure comprises:

  • Ethyl and methyl ester groups at positions 6 and 3, respectively, influencing solubility and steric accessibility.

For example, similar thienopyridine dicarboxylates are synthesized via cyclocondensation reactions using precursors like tert-butyl 4-oxopiperidine-1-carboxylate, sulfur, and ethyl cyanomalonate, followed by functionalization at the 2-amino position via coupling or substitution reactions .

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-3-30-23(28)25-11-10-17-18(13-25)31-21(19(17)22(27)29-2)24-20(26)16-9-8-14-6-4-5-7-15(14)12-16/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDJEMLFPUDLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound with potential pharmacological applications. Its unique structure suggests various biological activities that warrant investigation. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H26N3O4SC_{21}H_{26}N_3O_4S, and it has a molecular weight of approximately 420.0 g/mol. The structure incorporates multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H26N3O4SC_{21}H_{26}N_3O_4S
Molecular Weight420.0 g/mol
CAS Number1330315-71-3

Research indicates that compounds with similar structures often interact with specific biological targets. For instance, the thieno[2,3-c]pyridine moiety is known to exhibit inhibitory activity against various enzymes and receptors involved in cellular signaling pathways. Studies suggest that this compound may act as an inhibitor of the FtsZ protein, which is crucial for bacterial cell division, making it a potential candidate for antibiotic development against resistant strains like Streptococcus pneumoniae .

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of this compound. In vitro assays have demonstrated significant inhibitory effects against several bacterial strains. For example:

  • Streptococcus pneumoniae : Exhibited notable sensitivity to the compound, supporting its potential as an anti-bacterial agent targeting cell division .
  • Other Bacterial Strains : While specific data on other strains were limited in the reviewed literature, compounds with similar scaffolds have shown broad-spectrum activity.

Cytotoxicity

In cell line studies, the compound's cytotoxic effects were evaluated using various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

  • Study on Bacterial Resistance : A study assessed the effectiveness of the compound against antibiotic-resistant Streptococcus pneumoniae. Results indicated that it could inhibit FtsZ activity similarly to Vitamin K3, suggesting a novel approach to combat resistance .
  • Cancer Cell Line Testing : Another research effort evaluated the cytotoxicity of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings showed a dose-dependent response with significant cell death at higher concentrations.

Comparison with Similar Compounds

Key Structural Features and Modifications

The table below highlights critical differences and similarities between the target compound and its analogs:

Compound Name Substituents at Position 2 Ester Groups Molecular Weight Key Properties/Activities Reference
Target Compound 5,6,7,8-Tetrahydronaphthalene-2-carboxamido 6-ethyl, 3-methyl ~430 (estimated) High lipophilicity; potential receptor binding due to tetrahydronaphthalene moiety N/A
6-tert-Butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-... Schiff base (salicylaldehyde-derived) 6-tert-butyl, 3-ethyl 434.47 Antitubulin activity; characterized by X-ray crystallography and thermal analysis
Diethyl 2-bromo-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate Bromo 3-ethyl, 6-methyl 348.3 Intermediate for antitubulin agents; yellow solid (m.p. 110–112°C)
6-Ethyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (CAS 24237-51-2) Amino 6-ethyl, 3-methyl 284.33 Precursor for Schiff base ligands; used in antioxidant studies
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-... Oxo-cyano-phenyl 5,6-diethyl 550.10 Anticancer candidate; characterized by NMR and HRMS

Functional Group Impact on Properties

  • Ester Groups :

    • Ethyl/methyl esters (target compound) offer moderate steric hindrance and enhanced metabolic stability compared to bulkier tert-butyl groups .
    • Bromo substituents (e.g., in ) increase reactivity for cross-coupling reactions, enabling further derivatization .
  • Position 2 Substituents :

    • The tetrahydronaphthalene carboxamido group in the target compound likely enhances lipophilicity and π-π stacking interactions, making it suitable for central nervous system (CNS) targets or kinase inhibition.
    • Schiff base ligands () exhibit antioxidant and antitubulin activities, but their instability under acidic conditions limits therapeutic utility compared to carboxamides .

Spectroscopic and Analytical Data

  • NMR : The target compound’s amide proton and tetrahydronaphthalene protons would resonate at δ 6.5–8.0 ppm (1H NMR) and δ 1.5–2.5 ppm (methylene groups), respectively, distinct from Schiff base analogs (δ 8.3–9.0 ppm for imine protons) .
  • FTIR : A strong absorption band near 1650 cm⁻¹ would confirm the amide C=O stretch, differentiating it from Schiff bases (C=N stretch ~1600 cm⁻¹) .

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step routes, including:

  • Construction of the thieno[2,3-c]pyridine core via cyclization reactions.
  • Introduction of the 5,6,7,8-tetrahydronaphthalene-2-carboxamido group via amide coupling.
  • Esterification to install ethyl and methyl carboxylate groups. Key optimizations include controlling temperature (40–80°C), solvent selection (DMF or ethanol), and reaction time (3–24 hours) to maximize yield and purity . Monitoring with HPLC ensures intermediates are properly formed .

Q. Which analytical techniques are essential for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm hydrogen/carbon environments and substituent positions (e.g., amide protons at δ 10–12 ppm, aromatic protons at δ 6–8 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed vs. calculated mass within 3 ppm error) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How is purity assessed during synthesis?

  • HPLC : Quantifies purity (>95% by reverse-phase C18 columns) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 215–225°C) indicate homogeneity .
  • Elemental Analysis : Matches calculated C, H, N, S content .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Cross-Validation : Compare ¹H NMR with ¹³C NMR and DEPT-135 to distinguish overlapping signals (e.g., diastereotopic protons in the tetrahydronaphthalene group) .
  • 2D NMR (COSY, HSQC) : Resolves coupling networks and assigns quaternary carbons .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry (if crystals are obtainable) .

Q. What strategies improve regioselective modifications of the thienopyridine core?

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to temporarily block reactive amines during functionalization .
  • Directed Metalation : Employ lithiation at sulfur-adjacent positions for halogenation or carboxylation .
  • Steric/Electric Effects : Electron-withdrawing groups (e.g., nitro) direct substitutions to specific ring positions .

Q. How can computational modeling predict biological interactions?

  • Docking Studies : Use PubChem’s 3D conformer data (CID-specific) to model binding with targets like kinases or GPCRs .
  • DFT Calculations : Predict reactivity of the carboxamido group in nucleophilic acyl substitutions .

Q. What methods address low yields in amide coupling steps?

  • Coupling Agents : HATU or EDCI/HOBt enhance efficiency for sterically hindered amines .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility .
  • Stoichiometry Adjustments : Use 1.2–1.5 equivalents of acyl chloride to drive reactions to completion .

Data Contradiction and Validation

Q. How are contradictory stability profiles (e.g., hydrolysis rates) investigated?

  • pH-Dependent Studies : Monitor degradation in buffers (pH 2–12) via UV-Vis or LC-MS to identify labile ester groups .
  • Accelerated Stability Testing : Expose the compound to heat (40–60°C) and humidity (75% RH) for 1–4 weeks .

Q. What experimental designs validate hypothesized biological mechanisms?

  • In Vitro Assays : Test inhibition of COX-2 or TNF-α using ELISA, referencing structurally similar compounds .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins .

Q. How can synthetic byproducts be minimized during cyclization?

  • Temperature Gradients : Slow heating (2°C/min) reduces side reactions during ring closure .
  • Catalytic Additives : Use p-toluenesulfonic acid (PTSA) to accelerate cyclization while suppressing dimerization .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Amide Coupling

ParameterOptimal RangeImpact on YieldEvidence Source
Temperature0–5°C (slow addition)Prevents racemization
SolventAnhydrous DMFEnhances solubility
Coupling AgentHATU (1.1 eq)Reduces side products

Q. Table 2: Stability Assessment Under Stress Conditions

ConditionDegradation PathwayAnalytical MethodEvidence Source
Acidic (pH 2)Ester hydrolysisLC-MS
Oxidative (H₂O₂)Sulfur oxidation¹H NMR

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